
1-(1-(4-Chlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(4-Chlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-Chlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable precursor, such as 4-chlorobenzyl chloride, reacts with the triazole intermediate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions: 1-(1-(4-Chlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-chlorophenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of various substituted triazole derivatives.
科学研究应用
1-(1-(4-Chlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to the triazole ring’s ability to interact with biological targets.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and coordination complexes, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.
作用机制
The mechanism of action of 1-(1-(4-Chlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cytochrome P450 enzymes, leading to altered metabolic pathways.
Pathways Involved: The compound’s interaction with molecular targets can affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
相似化合物的比较
1-(4-Chlorophenyl)-1H-1,2,3-triazole: Similar structure but lacks the carboxylic acid group.
1-(1-(4-Chlorophenyl)ethyl)-1H-1,2,3-triazole: Similar structure but lacks the carboxylic acid group.
Uniqueness: 1-(1-(4-Chlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the 4-chlorophenyl group and the carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H10ClN3O2 |
|---|---|
分子量 |
251.67 g/mol |
IUPAC 名称 |
1-[1-(4-chlorophenyl)ethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10ClN3O2/c1-7(8-2-4-9(12)5-3-8)15-6-10(11(16)17)13-14-15/h2-7H,1H3,(H,16,17) |
InChI 键 |
UQXROFMETQPITJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)Cl)N2C=C(N=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-Chlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11792792.png)

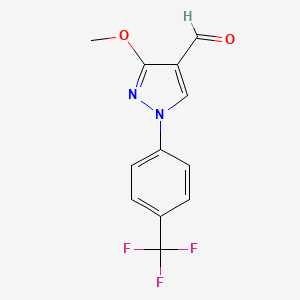
![6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol](/img/structure/B11792805.png)

![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11792829.png)
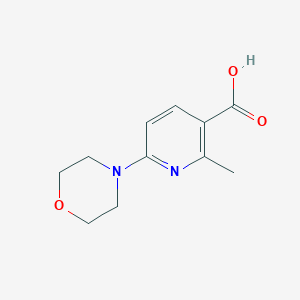

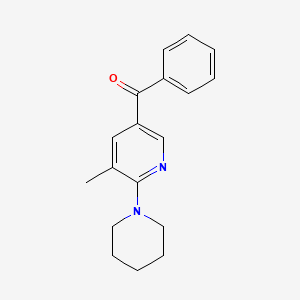
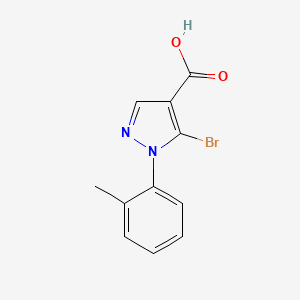
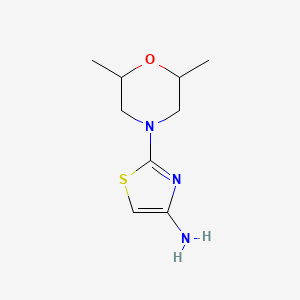
![3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11792860.png)
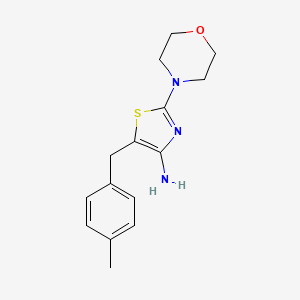
![5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11792863.png)
